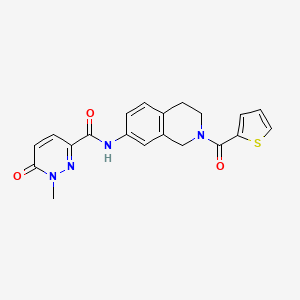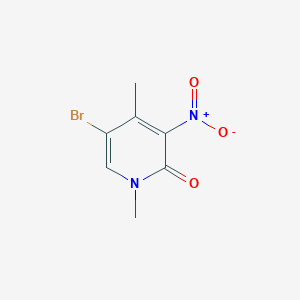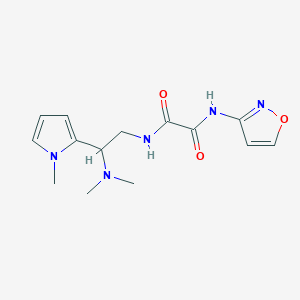![molecular formula C22H15ClFN3O4 B2440472 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-79-3](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15ClFN3O4 and its molecular weight is 439.83. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been designed, synthesized, and tested for their herbicidal activities and inhibition of protoporphyrinogen oxidase (PPO). These compounds show promising herbicidal activities with a broad spectrum of weed control and selectivity towards certain crops, highlighting their potential applicability in agricultural fields (Da-Wei Wang et al., 2017).
Antitumor Activities
Pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid have been synthesized and shown significant antitumor activities against various cancer cell lines, indicating their potential as therapeutic agents (S. Raić-Malić et al., 2000).
Urease Inhibition
5-Substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione and its derivatives have been prepared and evaluated for their in vitro urease inhibition activity. These compounds exhibit varying levels of activity, suggesting their potential use in treating diseases related to urease activity (A. Rauf et al., 2010).
Antitumor Activity and Synthesis Methods
The synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been detailed, providing insights into their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase and their significant activity against specific types of cancer (E. Grivsky et al., 1980).
Herbicidal Activities
Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds has demonstrated good herbicidal activities, with some compounds showing up to 98% effectiveness against certain weeds, highlighting their potential for agricultural herbicide development (Yang Huazheng, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-chloro-6-fluorobenzylamine, which is then reacted with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione to form the second intermediate. The second intermediate is then coupled with 3-(benzo[d][1,3]dioxol-5-ylmethyl)chloride to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "ammonium acetate", "sodium borohydride", "pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "thionyl chloride", "3-(benzo[d][1,3]dioxol-5-ylmethyl)phenol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-6-fluorobenzylamine", "a. Dissolve 2-chloro-6-fluorobenzaldehyde in ethanol", "b. Add ammonium acetate and sodium borohydride to the solution", "c. Heat the mixture at reflux for 4 hours", "d. Cool the mixture and filter the precipitate", "e. Wash the precipitate with water and dry to obtain 2-chloro-6-fluorobenzylamine", "Step 2: Synthesis of the second intermediate", "a. Dissolve pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in DMF", "b. Add 2-chloro-6-fluorobenzylamine to the solution", "c. Heat the mixture at 100°C for 6 hours", "d. Cool the mixture and filter the precipitate", "e. Wash the precipitate with water and dry to obtain the second intermediate", "Step 3: Synthesis of the final product", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)phenol in THF", "b. Add thionyl chloride to the solution and heat at reflux for 2 hours", "c. Cool the mixture and add the second intermediate", "d. Heat the mixture at 100°C for 6 hours", "e. Cool the mixture and filter the precipitate", "f. Wash the precipitate with water and dry to obtain the final product" ] } | |
Número CAS |
921775-79-3 |
Nombre del producto |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C22H15ClFN3O4 |
Peso molecular |
439.83 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClFN3O4/c23-15-3-1-4-16(24)14(15)11-26-17-5-2-8-25-20(17)21(28)27(22(26)29)10-13-6-7-18-19(9-13)31-12-30-18/h1-9H,10-12H2 |
Clave InChI |
BIZBQXGMFCYYBF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=C(C=CC=C5Cl)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



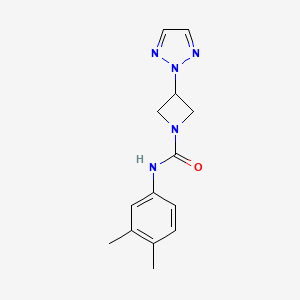
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)

![3-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2440400.png)
![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)
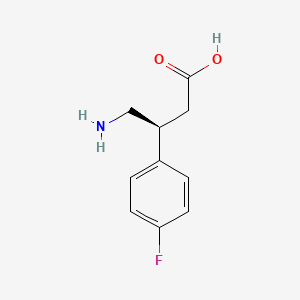

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)
